2-Chloroethanamine-d4hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

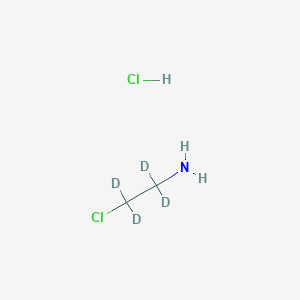

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloro-1,1,2,2-tetradeuterioethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRREFWJTRBDRA-PBCJVBLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Chloroethanamine-d4 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloroethanamine-d4 hydrochloride. Due to the limited availability of specific experimental data for the deuterated compound, this guide also includes data for the non-deuterated analogue, 2-Chloroethylamine hydrochloride, for comparative purposes. It is generally accepted that deuterium labeling results in negligible changes to the macroscopic physical properties of a compound.

Core Physical Properties

The fundamental physical characteristics of 2-Chloroethanamine-d4 hydrochloride and its non-deuterated counterpart are summarized below. These properties are essential for the handling, formulation, and analytical characterization of the compound.

General and Chemical Properties

| Property | 2-Chloroethanamine-d4 hydrochloride | 2-Chloroethylamine hydrochloride |

| Synonyms | 2-Chloroethan-1,1,2,2-d4-amine hydrochloride | 2-Aminoethyl chloride hydrochloride, 2-Chloroethanaminium chloride |

| CAS Number | 172333-26-5 | 870-24-6 |

| Molecular Formula | C₂H₃D₄Cl₂N | C₂H₇Cl₂N |

| Molecular Weight | 120.01 g/mol | 115.99 g/mol |

| Appearance | Not explicitly specified; expected to be a white to off-white crystalline solid. | White to light beige crystalline powder.[1] |

Physicochemical Properties

| Property | 2-Chloroethanamine-d4 hydrochloride | 2-Chloroethylamine hydrochloride |

| Melting Point | Data not available | 140-150 °C |

| Boiling Point | Data not available | Data not available (decomposes) |

| Water Solubility | Data not available | Soluble |

Experimental Protocols

Standardized methods are employed to determine the physical properties of chemical compounds. The following protocols, based on internationally recognized guidelines, are applicable for the characterization of 2-Chloroethanamine-d4 hydrochloride.

Determination of Melting Point (Capillary Method)

This protocol is based on the OECD Guideline 102 and USP General Chapter <741>.[2][3][4]

-

Sample Preparation: The crystalline solid is finely powdered and dried. A small amount is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a calibrated thermometer or temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the last solid particle melts are recorded to define the melting range.

Determination of Boiling Point

A standard boiling point determination for a solid that may decompose at elevated temperatures, like a hydrochloride salt, is often not performed. Instead, thermal decomposition characteristics are assessed.

Determination of Water Solubility (Flask Method)

This protocol is based on the OECD Guideline 105.[2][5][6]

-

Sample Preparation: An excess amount of the solid is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved substance in the solution is constant).

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as HPLC or titration.

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical standard like 2-Chloroethanamine-d4 hydrochloride.

References

- 1. scribd.com [scribd.com]

- 2. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 3. drugfuture.com [drugfuture.com]

- 4. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. filab.fr [filab.fr]

Synthesis and Purification of 2-Chloroethanamine-d4 Hydrochloride: A Technical Guide

This technical guide provides an in-depth overview of the synthesis and purification methods for 2-Chloroethanamine-d4 hydrochloride (CAS 172333-26-5).[1] The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation.

Introduction

2-Chloroethanamine-d4 hydrochloride is the deuterated analog of 2-chloroethylamine hydrochloride, a versatile building block in organic synthesis. The incorporation of deuterium isotopes can be a valuable tool in mechanistic studies and for altering the metabolic profiles of pharmaceutical compounds. 2-Chloroethylamine hydrochloride itself is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the cytotoxic agent Ifosfamide and the antidepressant Fluvoxamine maleate.[2] It is also utilized as a derivatizing reagent for amino acids and nucleotides.[2][3] The deuterated form, 2-Chloroethanamine-d4 hydrochloride, is of particular interest for its applications in proteomics and as a labeled internal standard in mass spectrometry-based research.

Synthesis of 2-Chloroethanamine-d4 Hydrochloride

The primary synthetic routes to 2-chloroethylamine hydrochloride involve the chlorination of ethanolamine.[2][4] These established methods can be adapted for the synthesis of its deuterated counterpart by utilizing the commercially available starting material, Ethanolamine-d4. The two most common methods are the reaction with thionyl chloride and the reaction with hydrogen chloride.

Reaction of Ethanolamine-d4 with Thionyl Chloride

This method is favored for its mild reaction conditions and relatively short reaction times.[4] The reaction proceeds by converting the hydroxyl group of ethanolamine-d4 into a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic substitution by the chloride ion to yield the desired product. The use of an aliphatic carboxylic acid as a solvent in substoichiometric amounts has been shown to be effective.[3][5]

Reaction of Ethanolamine-d4 with Hydrogen Chloride

An alternative, more environmentally friendly approach involves the reaction of ethanolamine-d4 with hydrogen chloride gas.[4] This method avoids the generation of sulfur dioxide, a polluting byproduct of the thionyl chloride method. The use of an organic acid as a catalyst can lead to high yields and purity.[6]

Quantitative Data from Analogous Non-Deuterated Syntheses

The following tables summarize quantitative data from the synthesis of non-deuterated 2-chloroethylamine hydrochloride, which can serve as a benchmark for the synthesis of the deuterated analog.

Table 1: Synthesis of 2-Chloroethylamine Hydrochloride via Hydrogen Chloride Method

| Catalyst | Reaction Time (hours) | Yield (%) | Purity (GC, %) | Reference |

| Propionic Acid | 4 | 92.2 | 99.3 | [6] |

| Butyric Acid | 3.5 | 89.7 | 99.2 | [6] |

| Glutaric Acid | 2 | 89.0 | 99.5 | [6] |

Table 2: Synthesis of 2-Chloroethylamine Hydrochloride via Thionyl Chloride Method

| Carboxylic Acid Solvent | Reaction Time (hours) | Yield (%) | Reference |

| Formic Acid | 3.5 | 99.0 | [5] |

| Acetic Acid | 3.5 | 99.1 | [5] |

Detailed Experimental Protocols

The following are detailed, representative protocols for the synthesis of 2-Chloroethanamine-d4 hydrochloride adapted from established procedures for the non-deuterated compound.

Protocol 1: Synthesis via Thionyl Chloride

This protocol is adapted from a patented procedure for the synthesis of 2-chloroethylamine hydrochloride.[5]

Materials:

-

Ethanolamine-1,1,2,2-d4 (e.g., from Cambridge Isotope Laboratories, Inc.)[7]

-

Thionyl chloride (SOCl₂)

-

Acetic acid

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add Ethanolamine-1,1,2,2-d4 and a substoichiometric amount of acetic acid.

-

Heat the mixture to 60°C with stirring.

-

Add thionyl chloride dropwise to the mixture over a period of 3.5 hours. The viscous mass should transform into an easily stirrable oil.

-

After the addition is complete, continue stirring the mixture at 60°C for an additional 3.5 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully dilute the mixture with deionized water to obtain an aqueous solution of 2-Chloroethanamine-d4 hydrochloride.

Protocol 2: Synthesis via Hydrogen Chloride

This protocol is based on a patented method for the preparation of 2-chloroethylamine hydrochloride.[6]

Materials:

-

Ethanolamine-1,1,2,2-d4

-

Propionic acid (catalyst)

-

Hydrogen chloride (HCl) gas

-

Absolute ethanol

Procedure:

-

To a reaction vessel, add Ethanolamine-1,1,2,2-d4 and propionic acid.

-

Heat the mixture to the reaction temperature while bubbling hydrogen chloride gas through the solution.

-

Maintain the reaction for 4 hours.

-

Stop the heating and the introduction of hydrogen chloride gas.

-

Cool the reaction mixture to room temperature.

-

Add absolute ethanol to the mixture and stir.

-

Collect the precipitated solid by suction filtration.

-

Dry the filter cake under vacuum at 50-60°C for 5 hours to yield the final product.

Purification Methods

Purification of 2-Chloroethanamine-d4 hydrochloride is crucial to remove any unreacted starting materials and byproducts.

Recrystallization

The most common method for purifying 2-chloroethylamine hydrochloride is recrystallization.[4]

-

Solvents: Absolute ethanol or methanol are suitable solvents for recrystallization.

-

Procedure:

-

Dissolve the crude 2-Chloroethanamine-d4 hydrochloride in a minimum amount of hot ethanol or methanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

Mandatory Visualizations

Synthesis Pathway

Caption: Synthesis pathways to 2-Chloroethanamine-d4 hydrochloride.

Purification Workflow

Caption: Workflow for the purification of 2-Chloroethanamine-d4 hydrochloride.

Logical Relationship of Synthesis

Caption: Logical flow of the synthesis and purification process.

References

- 1. scbt.com [scbt.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]

- 4. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]

- 5. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 6. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 7. Ethanolamine (1,1,2,2-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-552-1 [isotope.com]

A Technical Guide to Commercial Sourcing and Application of 2-Chloroethanamine-d4 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloroethanamine-d4 hydrochloride (CAS No. 172333-26-5), a deuterated analog of 2-chloroethylamine hydrochloride. This isotopically labeled compound is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard in quantitative bioanalytical assays. This guide outlines commercial suppliers, available technical specifications, and a general experimental workflow for its application in mass spectrometry-based studies.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer 2-Chloroethanamine-d4 hydrochloride. While specific details may vary by lot, the following tables summarize the available quantitative data for key product specifications. Researchers are advised to request lot-specific Certificates of Analysis (CoA) from suppliers for the most accurate information.

Table 1: General Product Information

| Characteristic | Value |

| CAS Number | 172333-26-5 |

| Molecular Formula | C₂H₃D₄Cl₂N |

| Molecular Weight | 120.01 g/mol [1] |

| Synonyms | 2-Chloroethyl-d4-amine HCl, 2-Chloroethan-1,1,2,2-d4-amine hydrochloride |

Table 2: Supplier-Specific Quantitative Data

| Supplier | Chemical Purity | Isotopic Purity (atom % D) | Additional Information |

| LGC Standards | min 98% | 98 atom % D[2] | Neat product format.[2] |

| Clinivex | High quality | Not specified | Useful in organic synthesis.[3] |

| Santa Cruz Biotechnology | Not specified | Not specified | For research use only.[1] |

| MedChemExpress | Not specified | Not specified | Deuterium labeled 2-Chloroethanamine hydrochloride.[4][5] |

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier for 2-Chloroethanamine-d4 hydrochloride is a critical step in ensuring the accuracy and reproducibility of experimental results. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for selecting a commercial supplier.

Application as an Internal Standard in Quantitative Mass Spectrometry

2-Chloroethanamine-d4 hydrochloride is primarily used as an internal standard (IS) in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The deuterium labeling provides a mass shift from the unlabeled analyte, allowing for its differentiation and accurate quantification while co-eluting chromatographically. This corrects for variations in sample preparation, injection volume, and ionization efficiency.

General Experimental Protocol for Use as an Internal Standard

The following is a generalized protocol for the use of 2-Chloroethanamine-d4 hydrochloride as an internal standard in a typical bioanalytical LC-MS/MS workflow. Optimization of each step is crucial for specific applications.

1. Preparation of Stock Solutions:

- Prepare a primary stock solution of 2-Chloroethanamine-d4 hydrochloride in a suitable solvent (e.g., methanol, water) at a high concentration (e.g., 1 mg/mL).

- Prepare a working internal standard solution by diluting the primary stock solution to the desired concentration for spiking into samples. The concentration should be chosen to yield a robust signal in the mass spectrometer without causing detector saturation.

2. Sample Preparation:

- To each sample (e.g., plasma, urine, tissue homogenate), standard, and quality control (QC) sample, add a precise volume of the working internal standard solution at the beginning of the sample preparation process.

- Proceed with the sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the internal standard.

3. LC-MS/MS Analysis:

- Inject the extracted sample onto an appropriate LC column for chromatographic separation.

- The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the unlabeled analyte and the deuterated internal standard.

- The stable isotope-labeled internal standard will have nearly identical retention time as the analyte but will be detected at a different mass-to-charge ratio (m/z).

4. Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.

- Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a quantitative analysis using a deuterated internal standard.

Caption: A typical workflow for quantitative analysis.

Conclusion

2-Chloroethanamine-d4 hydrochloride is a critical reagent for researchers in drug development and other scientific fields requiring precise quantification of its unlabeled counterpart. This guide provides a summary of commercially available sources and a foundational understanding of its application as an internal standard. For successful implementation, it is imperative to obtain detailed product specifications from the chosen supplier and to meticulously optimize the analytical method for the specific matrix and analyte of interest.

References

2-Chloroethanamine-d4 hydrochloride CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroethanamine-d4 hydrochloride, a deuterated analog of 2-chloroethylamine hydrochloride. Due to the limited availability of in-depth technical data for the deuterated compound, this guide leverages detailed information available for its non-deuterated counterpart as a reference for experimental protocols and potential applications.

Core Compound Details

| Property | Value | Citation |

| Chemical Name | 2-Chloroethan-1,1,2,2-d4-amine Hydrochloride | [1][2] |

| CAS Number | 172333-26-5 | [1][2] |

| Molecular Formula | C₂H₃D₄Cl₂N | [3] |

| Molecular Weight | 120.01 g/mol | [3] |

| Synonyms | 2-Chloroethyl-d4-amine HCl | |

| Chemical Structure | Cl-CD₂-CD₂-NH₂·HCl | |

| Unlabeled CAS Number | 870-24-6 | [2] |

Physicochemical Properties (of non-deuterated analogue)

| Property | Value | Citation |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water and methanol | [4] |

| Melting Point | 140-150 °C | |

| Ionic Chloride Content | 29.0 – 32.1% w/w | [4] |

| Water Content | NMT 1.0% w/w | [4] |

| Assay (Titrimetry) | 98.0 – 102.0% w/w (on anhydrous basis) | [4] |

Synthesis Protocols (for non-deuterated 2-Chloroethylamine hydrochloride)

The synthesis of 2-chloroethylamine hydrochloride is well-documented and primarily involves the reaction of ethanolamine with a chlorinating agent.[4] Two common methods are detailed below.

Reaction with Thionyl Chloride

This method is favored for its mild reaction conditions and high yields.[1]

Experimental Protocol:

-

Mix monoethanolamine hydrochloride, dimethylformamide, and benzene and heat the mixture to 75-80°C.[5]

-

Slowly add thionyl chloride dropwise to the reaction mixture over several hours at the same temperature.[5]

-

Continue the reaction at the same temperature for an additional hour after the addition is complete.[5]

-

Upon completion, cool the mixture and add water to separate the aqueous layer containing the product.[5]

| Parameter | Value | Citation |

| Reactants | Monoethanolamine hydrochloride, Thionyl chloride | [5] |

| Solvent | Benzene | [5] |

| Catalyst | Dimethylformamide | [5] |

| Temperature | 75-80°C | [5] |

| Yield | 98% | [5] |

Reaction with Hydrogen Chloride

This method is noted for its high purity and yield, although it may require pressure and has longer reaction times.[6] A patented method utilizing an organic acid catalyst has been shown to improve reaction efficiency.

Experimental Protocol:

-

Use ethanolamine as the raw material and an organic acid (e.g., propionic acid, butyric acid) as a catalyst.[6]

-

Introduce hydrogen chloride gas as the chlorination reagent.[6]

-

Heat the reaction mixture to 120-160°C for 2-5 hours.[6]

-

After the reaction, cool the mixture and add absolute ethanol to precipitate the product.[6]

-

Filter and dry the resulting solid to obtain 2-chloroethylamine hydrochloride.[6]

| Parameter | Value | Citation |

| Reactants | Ethanolamine, Hydrogen chloride | [6] |

| Catalyst | Organic acid (e.g., propionic acid) | [6] |

| Temperature | 120-160°C | [6] |

| Reaction Time | 2-5 hours | [6] |

| Yield | ~90% | [6] |

| Purity (GC) | >99% | [6] |

Analytical Methods (for non-deuterated analogue)

A high-performance liquid chromatography (HPLC) method has been developed for the detection of 2-chloroethylamine hydrochloride and its impurities.[7]

| Parameter | Description | Citation |

| Instrument | High-Performance Liquid Chromatograph with UV detector | [7] |

| Column | Agilent Zorbax SB-CN (150mm x 4.6mm, 3.5µm) | [7] |

| Mobile Phase A | 10mM K₂HPO₄ aqueous solution (pH 8.0) | [7] |

| Mobile Phase B | Acetonitrile | [7] |

Applications in Research and Development

2-Chloroethylamine hydrochloride and its deuterated analog are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry.[4][8] The presence of both a reactive chlorine atom and an amino group makes it a versatile building block.[1]

Key Applications (of non-deuterated analogue):

-

Active Pharmaceutical Ingredient (API) Synthesis: It is a key intermediate in the synthesis of various drugs, including the antidepressant fluvoxamine maleate and the anticancer agent ifosfamide.[4][5]

-

Derivatizing Reagent: Used as a derivatizing agent for amino acids, dipeptides, and nucleotides.[4][8]

-

Chemical Modification: Employed in the chemical modification of polymers like chitosan to enhance their biological activities.[5]

The deuterated form, 2-Chloroethanamine-d4 hydrochloride, is particularly useful in pharmacokinetic and metabolic studies of drugs, where the deuterium label can act as a tracer.[3][9]

Logical Workflow

Caption: Logical workflow for the synthesis and application of 2-Chloroethanamine-d4 hydrochloride.

References

- 1. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]

- 2. 2-Chloro-ethanamine-d4 Hydrochloride | LGC Standards [lgcstandards.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. exsyncorp.com [exsyncorp.com]

- 5. 2-Chloroethylamine hydrochloride | 870-24-6 [chemicalbook.com]

- 6. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 7. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 8. 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Deuterium Labeling in 2-Chloroethanamine-d4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling in 2-Chloroethanamine-d4 hydrochloride (CAS No. 172333-26-5), a crucial isotopically labeled compound in pharmaceutical research and development. This document details the precise location of deuterium substitution, outlines a probable synthetic pathway, and presents relevant technical data.

Deuterium Labeling Position

2-Chloroethanamine-d4 hydrochloride is specifically labeled with four deuterium atoms on the ethyl backbone. The systematic IUPAC name for this compound is 2-chloro-1,1,2,2-tetradeuterioethanamine;hydrochloride [1]. The deuterium atoms replace all four hydrogen atoms on the two carbon atoms of the ethanamine moiety.

The structural representation clearly indicates the isotopic substitution:

Caption: Chemical structure of 2-Chloroethanamine-d4 hydrochloride.

Quantitative Data Summary

The key quantitative data for 2-Chloroethanamine-d4 hydrochloride is summarized in the table below. This information is consistently provided by various suppliers of stable isotope-labeled compounds.

| Property | Value | References |

| CAS Number | 172333-26-5 | [1][2] |

| Molecular Formula | C₂H₃D₄Cl₂N | |

| Molecular Weight | 120.01 g/mol | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Unlabeled CAS No. | 870-24-6 | [1] |

Proposed Synthetic Pathway

The most likely synthetic pathway involves the chlorination of a deuterated precursor, Ethanol-1,1,2,2-d4-amine, using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is a standard method for converting alcohols to alkyl chlorides[3].

The proposed reaction scheme is as follows:

Caption: Proposed synthesis of 2-Chloroethanamine-d4 hydrochloride.

Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on the general reaction of ethanolamines with thionyl chloride[4][5]. Note: This protocol should be adapted and optimized under appropriate laboratory safety conditions by qualified personnel.

Materials:

-

Ethanol-1,1,2,2-d4-amine (commercially available from suppliers such as Sigma-Aldrich)

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

-

Anhydrous work-up solvent (e.g., diethyl ether)

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve Ethanol-1,1,2,2-d4-amine in an anhydrous solvent in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser.

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, and the temperature should be maintained at 0-5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by a suitable analytical technique (e.g., TLC, GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure.

-

Isolation and Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield 2-Chloroethanamine-d4 hydrochloride as a solid.

Analytical Confirmation

The confirmation of the deuterium labeling position and the chemical identity of 2-Chloroethanamine-d4 hydrochloride would typically be achieved through a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show the absence of signals corresponding to the ethyl protons, confirming complete deuteration.

-

²H NMR would show signals corresponding to the deuterium atoms on the ethyl carbons.

-

¹³C NMR would show signals for the two carbon atoms, with coupling patterns indicative of attached deuterium.

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the deuterated compound, showing a mass shift corresponding to the incorporation of four deuterium atoms compared to the unlabeled analog.

While specific analytical data for 2-Chloroethanamine-d4 hydrochloride is not publicly available in databases, the consistent product information from reputable suppliers confirms the structure and labeling.

Conclusion

2-Chloroethanamine-d4 hydrochloride is a valuable tool for researchers, with deuterium atoms specifically located at all four positions of the ethyl group. Its synthesis is plausibly achieved through the chlorination of the corresponding deuterated ethanolamine. The information provided in this guide serves as a technical resource for the effective utilization of this isotopically labeled compound in scientific research and drug development.

References

- 1. 2-Chloro-ethanamine-d4 Hydrochloride | LGC Standards [lgcstandards.com]

- 2. theclinivex.com [theclinivex.com]

- 3. youtube.com [youtube.com]

- 4. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 5. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

In-Depth Technical Guide: Material Safety of 2-Chloroethanamine-d4 hydrochloride

Identification

| Property | Value |

| Chemical Name | 2-Chloroethanamine-d4 hydrochloride |

| Synonyms | 2-Aminoethyl-d4 chloride hydrochloride, 2-Chloroethyl-d4-amine HCl[2] |

| CAS Number | 172333-26-5[2] |

| EC Number | Not available |

| Molecular Formula | C₂H₃D₄Cl₂N |

| Molecular Weight | 120.01 g/mol |

| Intended Use | For research use only. Laboratory chemicals, synthesis of substances.[1][3] |

Physical and Chemical Properties

The following data is for the non-deuterated 2-Chloroethylamine hydrochloride and serves as an estimate.

| Property | Value | Source(s) |

| Appearance | White to light beige crystalline powder or solid. | [4] |

| Melting Point | 140-150 °C | [4][5] |

| Decomposition Temp. | >150 °C | [6] |

| Solubility | Soluble in water. | [4][6] |

| pH | 2 - 3 (for a solution) | [6] |

| Stability | Stable under normal storage conditions.[4][7] |

Hazard Identification and Classification

Classification for the non-deuterated analogue, 2-Chloroethylamine hydrochloride, is as follows:

| Hazard Class | Category | GHS Code | Description |

| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage.[3][6] |

| Germ Cell Mutagenicity | 2 | H341 | Suspected of causing genetic defects.[3][6][8] |

| Corrosive to Metals | 1 | H290 | May be corrosive to metals.[3] |

Signal Word: Danger [5]

Hazard Pictograms:

Precautionary Statements:

| Code | Statement | Source(s) |

| P201 | Obtain special instructions before use. | [3][8] |

| P202 | Do not handle until all safety precautions have been read and understood. | [6] |

| P260 | Do not breathe dust/fume. | [3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][6][8] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [3] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [1] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| P310 | Immediately call a POISON CENTER/doctor. | [6] |

| P405 | Store locked up. | [1][6] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [8] |

Emergency and First-Aid Protocols

Immediate medical attention is required for all exposures.[7]

| Exposure Route | Protocol | Source(s) |

| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][7] |

| Skin Contact | Immediately flush body and clothes with large amounts of water, using a safety shower if available. Quickly remove all contaminated clothing, including footwear. Wash skin with soap and running water. Seek immediate medical attention. | [3][6][7] |

| Inhalation | Remove from the contaminated area to fresh air. Lay the patient down and keep them warm and rested. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [3][7] |

| Ingestion | Do NOT induce vomiting. If vomiting occurs, lean patient forward or place on their left side to maintain an open airway and prevent aspiration. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][6][7] |

Firefighting and Accidental Release Measures

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: The material is combustible.[3] Heating may cause violent rupture of containers.[3] Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7][9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[9] Wear appropriate personal protective equipment (see Section 6). Ensure adequate ventilation. Avoid dust formation and do not breathe dust.[9]

-

Environmental Precautions: Prevent the product from entering drains or surface water.[8][9]

-

Containment and Cleanup: Use dry cleanup procedures.[3] Sweep up the material, avoiding dust generation, and shovel it into a suitable, labeled container for disposal.[3][9]

Handling, Storage, and Personal Protection

Experimental Protocol: Safe Handling

-

Preparation: Before handling, read and understand the MSDS for the non-deuterated analogue. Ensure a safety shower and eyewash station are readily accessible.[7]

-

Engineering Controls: Handle the material in a well-ventilated area, preferably in a chemical fume hood.[3][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[7][9]

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[7][9]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or EN 149 approved particulate respirator.[7]

-

-

Hygiene: Avoid all personal contact.[3] Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling.[3][8]

Storage Conditions:

-

Store in a cool, dry, well-ventilated, and locked area.[3][6]

-

Keep the container tightly closed and protected from moisture.[4][8]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Visualized Workflows

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-Chloroethyl-d4-amine HCl | CAS 172333-26-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 2-Chloroethylamine hydrochloride | 870-24-6 [chemicalbook.com]

- 5. 2-Chloroethylamine 99 870-24-6 [sigmaaldrich.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and safety assessment, the precise quantification of trace-level impurities is paramount. Among these, genotoxic impurities (GTIs) present a significant challenge due to their potential to damage DNA at very low concentrations. 2-Chloroethylamine, a reactive alkylating agent, is a common process-related impurity or degradation product in the synthesis of various active pharmaceutical ingredients (APIs). Its reliable quantification is a critical regulatory requirement.

This technical guide focuses on the primary research application of 2-Chloroethanamine-d4 hydrochloride (CAS: 172333-26-5), the deuterium-labeled analogue of 2-chloroethylamine hydrochloride. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variations in sample preparation and instrument response. This document provides a comprehensive overview of the application of 2-Chloroethanamine-d4 hydrochloride as an internal standard in a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 2-chloroethylamine in an API.

While 2-Chloroethanamine-d4 hydrochloride is synthesized and marketed for this specific purpose, a publicly available, detailed research application is not readily found. Therefore, this guide presents a representative, state-of-the-art methodology constructed from established analytical principles for the quantification of genotoxic impurities.

Core Application: Quantification of 2-Chloroethylamine in an API using LC-MS/MS with Isotope Dilution

The primary application of 2-Chloroethanamine-d4 hydrochloride is as an internal standard (IS) in isotope dilution mass spectrometry for the accurate quantification of 2-chloroethylamine. The structural similarity and identical physicochemical properties of the analyte and its deuterated counterpart ensure they co-elute chromatographically and experience similar ionization efficiency, leading to a highly reliable analytical method.

Workflow for Quantification of 2-Chloroethylamine

Experimental Protocol

This section details a representative experimental protocol for the quantification of 2-chloroethylamine in a hypothetical API.

Materials and Reagents

-

2-Chloroethylamine hydrochloride (Analyte)

-

2-Chloroethanamine-d4 hydrochloride (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

API Batch

Standard and Sample Preparation

-

Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-chloroethylamine hydrochloride and dissolve in 100 mL of diluent (95:5 Acetonitrile:Water).

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-Chloroethanamine-d4 hydrochloride and dissolve in 100 mL of diluent.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the diluent, each containing a constant concentration of the internal standard (e.g., 10 ng/mL).

-

Sample Preparation: Accurately weigh 100 mg of the API into a volumetric flask. Add a specified volume of the internal standard stock solution to achieve a final IS concentration of 10 ng/mL upon dilution to volume with the diluent.

LC-MS/MS Method

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable for the retention of small, polar amines like 2-chloroethylamine.

Table 1: Chromatographic Conditions

| Parameter | Value |

| LC System | UPLC/UHPLC System |

| Column | HILIC Column (e.g., BEH HILIC, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 60% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometer Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 2-Chloroethylamine | 80.0 | 44.1 | 50 | 15 |

| 2-Chloroethanamine-d4 (IS) | 84.0 | 48.1 | 50 | 15 |

Principle of Isotope Dilution

Data Presentation and Validation

The use of 2-Chloroethanamine-d4 hydrochloride allows for the generation of highly reliable and reproducible data. The following tables represent typical data from a method validation based on this approach.

Linearity

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Table 4: Illustrative Calibration Curve Data

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 0.5 | 1,250 | 25,100 | 0.050 |

| 1.0 | 2,480 | 24,900 | 0.100 |

| 5.0 | 12,600 | 25,300 | 0.498 |

| 10.0 | 25,100 | 25,200 | 0.996 |

| 25.0 | 62,800 | 25,000 | 2.512 |

| 50.0 | 124,500 | 24,950 | 4.990 |

| Correlation (r²) | - | - | > 0.998 |

Precision and Accuracy

The precision (as relative standard deviation, %RSD) and accuracy (%Recovery) are assessed by analyzing quality control (QC) samples at different concentrations.

Table 5: Illustrative Precision and Accuracy Data

| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL, n=6) | %RSD | %Recovery |

| LLOQ | 0.5 | 0.48 | 6.5% | 96.0% |

| Low | 1.5 | 1.55 | 4.2% | 103.3% |

| Mid | 20.0 | 19.8 | 3.1% | 99.0% |

| High | 40.0 | 41.2 | 2.5% | 103.0% |

Conclusion

2-Chloroethanamine-d4 hydrochloride serves as an indispensable tool for researchers and drug development professionals tasked with the quantification of the genotoxic impurity 2-chloroethylamine. Its use as an internal standard in LC-MS/MS methods, as outlined in this guide, provides the necessary accuracy, precision, and robustness to meet stringent regulatory requirements and ensure patient safety. The detailed protocol and representative data presented herein offer a comprehensive framework for the implementation of this critical analytical application. The stability and reliability afforded by the isotope dilution technique underscore the value of 2-Chloroethanamine-d4 hydrochloride in modern pharmaceutical analysis.

Navigating the Stability and Storage of 2-Chloroethanamine-d4 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloroethanamine-d4 hydrochloride (CAS No: 172333-26-5), a deuterated stable isotope-labeled compound. Understanding these parameters is critical for ensuring the integrity and reliability of research and development activities where this compound is utilized as a tracer or internal standard.

Stable isotope labeling, such as the deuteration in 2-Chloroethanamine-d4 hydrochloride, does not alter the fundamental chemical reactivity or toxicity of the parent molecule.[1] Therefore, the safety and handling precautions are analogous to those for the unlabeled 2-Chloroethanamine hydrochloride.

Recommended Storage and Handling

Proper storage is paramount to maintain the chemical and isotopic purity of 2-Chloroethanamine-d4 hydrochloride. The following table summarizes the recommended conditions based on available safety data sheets for the non-deuterated analogue and best practices for handling deuterated compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at temperatures below +30°C.[2][3] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., dry nitrogen or argon).[4] | To prevent oxidation and contamination from atmospheric moisture. |

| Container | Keep in a tightly sealed, original container.[2][3][5][6] | To prevent exposure to moisture and air. |

| Light Exposure | Protect from light.[4] | To prevent potential photolytic degradation. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and moisture.[4][7] | To avoid chemical reactions that could degrade the compound. |

Stability Profile

However, several factors can influence its stability:

-

Hygroscopicity: The compound is hygroscopic and should be handled in a dry environment to prevent water absorption, which could potentially lead to hydrolysis or other degradation pathways.

-

pH: Acidic or basic conditions should be avoided in solutions, as they can catalyze the exchange of deuterium atoms with protons from the solvent, compromising the isotopic purity of the compound.[8]

-

Temperature: Elevated temperatures can accelerate degradation processes.

-

Light: As with many organic compounds, exposure to UV or visible light may induce degradation.

Experimental Protocols

To ensure the integrity of 2-Chloroethanamine-d4 hydrochloride in experimental settings, particularly in quantitative applications, it is crucial to validate its stability under the specific analytical conditions.

General Protocol for Stability Assessment in Solution

This protocol provides a framework for assessing the short-term stability of 2-Chloroethanamine-d4 hydrochloride in a given solvent or matrix.

-

Solution Preparation:

-

Prepare a stock solution of 2-Chloroethanamine-d4 hydrochloride in the desired solvent (e.g., methanol, acetonitrile).

-

Prepare quality control (QC) samples by spiking the compound into the matrix of interest (e.g., plasma, buffer) at low and high concentrations.

-

-

Time-Zero Analysis:

-

Analyze a set of freshly prepared QC samples immediately to establish the baseline response.

-

-

Incubation:

-

Store the remaining QC samples under the desired test conditions (e.g., room temperature, 4°C, -20°C).

-

-

Time-Point Analysis:

-

Analyze the stored QC samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Data Analysis:

-

Calculate the concentration of 2-Chloroethanamine-d4 hydrochloride at each time point relative to the time-zero samples.

-

The compound is considered stable if the measured concentration remains within a predefined acceptance range (e.g., ±15% of the initial concentration).

-

Visualizing Workflows and Pathways

To further clarify the recommended procedures and logical relationships, the following diagrams have been generated using the DOT language.

Caption: Workflow for the proper storage and handling of 2-Chloroethanamine-d4 hydrochloride.

Caption: General experimental workflow for assessing the stability of 2-Chloroethanamine-d4 hydrochloride.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 2-Chloroethylamine hydrochloride | 870-24-6 [chemicalbook.com]

- 4. moravek.com [moravek.com]

- 5. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. moravek.com [moravek.com]

- 8. benchchem.com [benchchem.com]

Isotopic Enrichment of 2-Chloroethanamine-d4 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, isotopic enrichment, and analysis of 2-Chloroethanamine-d4 hydrochloride. This deuterated compound is a valuable building block in the synthesis of isotopically labeled pharmaceuticals, aiding in metabolism, pharmacokinetic, and mechanistic studies. The strategic incorporation of deuterium can significantly alter the metabolic fate of a drug, potentially leading to improved therapeutic profiles.[1] This guide details the synthetic pathway from commercially available deuterated precursors and outlines the analytical methodologies for confirming isotopic enrichment and chemical purity.

Synthetic Pathway

The synthesis of 2-Chloroethanamine-d4 hydrochloride is achieved through a two-step process, beginning with the commercially available Ethanol-1,1,2,2-d4-amine. The overall workflow involves the formation of the hydrochloride salt of the deuterated ethanolamine, followed by a chlorination reaction.

Experimental Protocol: Synthesis of Ethanol-1,1,2,2-d4-amine Hydrochloride

Objective: To convert Ethanol-1,1,2,2-d4-amine to its hydrochloride salt to facilitate the subsequent chlorination reaction.

Materials:

-

Ethanol-1,1,2,2-d4-amine (Commercially available, e.g., from Sigma-Aldrich or Cambridge Isotope Laboratories)[1][2]

-

Anhydrous diethyl ether

-

Hydrogen chloride gas or a solution of HCl in an appropriate solvent

Procedure:

-

Dissolve a known quantity of Ethanol-1,1,2,2-d4-amine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a standardized HCl solution.

-

A white precipitate of Ethanol-1,1,2,2-d4-amine hydrochloride will form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Filter the precipitate under an inert atmosphere (e.g., nitrogen) due to its hygroscopic nature.

-

Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield pure Ethanol-1,1,2,2-d4-amine hydrochloride.

Experimental Protocol: Synthesis of 2-Chloroethanamine-d4 Hydrochloride

Objective: To replace the hydroxyl group of Ethanol-1,1,2,2-d4-amine hydrochloride with a chlorine atom using thionyl chloride. This method is adapted from the established synthesis of the non-deuterated analogue.[3][4]

Materials:

-

Ethanol-1,1,2,2-d4-amine hydrochloride

-

Thionyl chloride (SOCl₂)

-

An appropriate solvent (e.g., an aliphatic carboxylic acid as described in patent DE3900865C1)[5]

Procedure:

-

In a reaction vessel equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend Ethanol-1,1,2,2-d4-amine hydrochloride in the chosen solvent.

-

Heat the mixture to the specified reaction temperature (e.g., 60-80°C) with stirring.[5]

-

Slowly add thionyl chloride dropwise to the reaction mixture. The reaction is exothermic and will produce sulfur dioxide and hydrogen chloride gas, which should be trapped and neutralized in a scrubber.

-

After the addition is complete, maintain the reaction at the elevated temperature for several hours to ensure completion.[5]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2-Chloroethanamine-d4 hydrochloride, may precipitate out of the solution upon cooling or can be isolated by removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Isotopic Enrichment and Purity Analysis

The determination of isotopic enrichment and overall purity is a critical step. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.[6][7]

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic distribution of the product.[8][9] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of each isotopologue (d0 to d4) can be determined.

Experimental Protocol:

-

Prepare a dilute solution of the purified 2-Chloroethanamine-d4 hydrochloride in a suitable solvent (e.g., methanol).

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) using electrospray ionization (ESI) in positive ion mode.

-

Acquire the full scan mass spectrum, focusing on the region of the expected molecular ion.

-

Identify and integrate the peak areas for the monoisotopic peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species.

-

Calculate the isotopic enrichment based on the relative peak areas.

Table 1: Hypothetical Isotopic Distribution Data from HR-MS

| Isotopologue | Mass-to-Charge (m/z) | Relative Abundance (%) |

| d0 (C₂H₇Cl₂N) | 116.0006 | < 0.1 |

| d1 (C₂H₆DCl₂N) | 117.0069 | 0.2 |

| d2 (C₂H₅D₂Cl₂N) | 118.0132 | 0.8 |

| d3 (C₂H₄D₃Cl₂N) | 119.0195 | 2.5 |

| d4 (C₂H₃D₄Cl₂N) | 120.0258 | 96.5 |

Isotopic Enrichment Calculation: Isotopic Enrichment (%) = (Sum of [Abundance of deuterated species * number of D atoms]) / (Total number of potential deuteration sites * Sum of [Abundance of all species]) * 100

Based on the hypothetical data, the isotopic enrichment would be calculated to be greater than 99 atom % D.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the positions of the deuterium labels and for quantifying the isotopic enrichment. Both proton (¹H) and deuterium (²H) NMR should be performed.

¹H NMR Protocol:

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire a standard ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons on the ethyl chain confirms successful deuteration. The integration of any residual proton signals can be used to quantify the level of deuteration.

²H NMR Protocol:

-

Dissolve the sample in a protonated solvent (e.g., H₂O or DMSO).

-

Acquire a ²H NMR spectrum.

-

The presence of signals in the ²H spectrum at chemical shifts corresponding to the ethyl group confirms the incorporation of deuterium at these positions. The integration of these signals provides a direct measure of the deuterium content.[10]

Table 2: Expected NMR Data

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Interpretation |

| ¹H | ~3.4 (CH₂-Cl), ~3.1 (CH₂-N) | Greatly diminished or absent signals | Confirms high level of deuteration. |

| ²H | ~3.4 (CD₂-Cl), ~3.1 (CD₂-N) | Broad singlets | Confirms deuterium incorporation at the expected positions. |

Purification and Storage

The final product, 2-Chloroethanamine-d4 hydrochloride, is a white to off-white solid.[3] It is hygroscopic and should be handled under an inert atmosphere.

Purification:

-

Recrystallization: The crude product can be recrystallized from a suitable solvent pair, such as ethanol and diethyl ether, to remove impurities.

-

Sublimation: For very high purity, vacuum sublimation may be an option.

Storage: Store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) and protected from light and moisture.[3]

Conclusion

The synthesis and isotopic enrichment of 2-Chloroethanamine-d4 hydrochloride is a straightforward process for researchers equipped with standard organic synthesis and analytical capabilities. By following the detailed protocols outlined in this guide, high-purity, and high-isotopic-enrichment 2-Chloroethanamine-d4 hydrochloride can be reliably produced. The rigorous analytical characterization using both HR-MS and NMR spectroscopy is crucial to ensure the quality of this valuable isotopic labeling reagent for advanced pharmaceutical research and development.

References

- 1. Ethanolamine (1,1,2,2-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-552-1 [isotope.com]

- 2. ETHANOL-1,1,2,2-D4-AMINE | 85047-08-1 [chemicalbook.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]

- 5. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: High-Throughput Analysis of 2-Chloroethanamine in Pharmaceutical Ingredients Using 2-Chloroethanamine-d4 hydrochloride as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloroethanamine is a critical intermediate and a potential genotoxic impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its accurate quantification at trace levels is imperative to ensure the safety and quality of pharmaceutical products. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-chloroethanamine in API samples, employing 2-chloroethanamine-d4 hydrochloride as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thus ensuring the highest accuracy and precision.[3][4]

Principle

The principle of this method is based on isotope dilution mass spectrometry.[3] A known amount of 2-chloroethanamine-d4 hydrochloride is spiked into the sample at the initial stage of preparation. The deuterated standard is chemically and physically almost identical to the non-labeled analyte, ensuring they behave similarly throughout the entire analytical process.[4][5] The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, irrespective of sample loss during preparation or fluctuations in instrument response.[3]

Experimental

Materials and Reagents

-

2-Chloroethanamine hydrochloride (Analyte)

-

2-Chloroethanamine-d4 hydrochloride (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

API samples

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis.

Chromatographic Conditions

| Parameter | Value |

| Column | HILIC, 100 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 95% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp | 400 °C |

| MRM Transitions | See Table below |

MRM Transitions for Analyte and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| 2-Chloroethanamine | 79.9 | 44.1 | 100 | 15 |

| 2-Chloroethanamine-d4 | 84.0 | 48.1 | 100 | 15 |

Sample Preparation Protocol

-

Standard Stock Solutions: Prepare 1 mg/mL stock solutions of 2-chloroethanamine hydrochloride and 2-chloroethanamine-d4 hydrochloride in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration of 1 µg/mL in a 50:50 mixture of acetonitrile and water.

-

Sample Preparation:

-

Accurately weigh 100 mg of the API sample into a centrifuge tube.

-

Add 1 mL of the internal standard spiking solution.

-

Add 9 mL of a 50:50 acetonitrile/water mixture.

-

Vortex for 1 minute to dissolve the sample.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Results and Discussion

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards. The method demonstrated excellent linearity over the concentration range of 0.5 to 100 ng/mL for 2-chloroethanamine.

| Analyte | Concentration Range (ng/mL) | R² |

| 2-Chloroethanamine | 0.5 - 100 | 0.9995 |

Precision and Accuracy

The precision and accuracy of the method were assessed by analyzing quality control (QC) samples at three different concentration levels in triplicate.

| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=3) | Accuracy (%) | Precision (%RSD) |

| Low | 1.0 | 0.98 ± 0.05 | 98.0 | 5.1 |

| Medium | 10.0 | 10.2 ± 0.4 | 102.0 | 3.9 |

| High | 80.0 | 79.5 ± 2.8 | 99.4 | 3.5 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms.

| Parameter | Value (ng/mL) |

| LOD (S/N ≥ 3) | 0.15 |

| LOQ (S/N ≥ 10) | 0.5 |

Visualization of the Experimental Workflow

Caption: Experimental workflow for the quantification of 2-chloroethanamine.

Signaling Pathway of Isotope Dilution

Caption: Principle of isotope dilution mass spectrometry.

Conclusion

This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of 2-chloroethanamine in API samples. The use of 2-chloroethanamine-d4 hydrochloride as an internal standard ensures high accuracy and precision, making this method suitable for routine quality control and regulatory submissions in the pharmaceutical industry. The simple sample preparation and rapid analysis time also allow for high-throughput screening of samples.

References

Application Notes and Protocols for the Use of 2-Chloroethanamine-d4 hydrochloride in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2-Chloroethanamine-d4 hydrochloride in pharmacokinetic (PK) studies. This document outlines the principles of its application, a comprehensive experimental protocol, and representative data presentation.

Application Notes

2-Chloroethanamine-d4 hydrochloride is the deuterated form of 2-chloroethanamine hydrochloride. In pharmacokinetic studies, deuterated compounds serve as ideal internal standards for quantitative bioanalysis using mass spectrometry.[1][2] The substitution of hydrogen atoms with deuterium results in a molecule with a higher mass but nearly identical chemical and physical properties to its non-deuterated counterpart. This subtle change does not significantly alter its biological activity, making it an excellent tracer for in vivo studies.[2]

The primary application of 2-Chloroethanamine-d4 hydrochloride in pharmacokinetics is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. The use of a SIL-IS is the gold standard for quantitative bioanalysis as it co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variability in sample preparation and instrument response. This leads to enhanced accuracy, precision, and robustness of the analytical method.

Furthermore, deuteration can sometimes alter the metabolic profile of a drug, potentially leading to a slower rate of metabolism due to the kinetic isotope effect.[] This property can be exploited in drug discovery to develop new chemical entities with improved pharmacokinetic profiles.[][4][5]

Experimental Protocols

The following is a representative protocol for a pharmacokinetic study in a rodent model utilizing 2-Chloroethanamine-d4 hydrochloride as an internal standard for the quantification of a hypothetical parent drug, "Analyte X," which is structurally related to 2-chloroethanamine.

Animal Model and Husbandry

-

Species: Sprague-Dawley rats (male, 8-10 weeks old)

-

Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimation: Animals are acclimated for at least one week prior to the study.

Dosing and Sample Collection

-

Dosing:

-

The parent drug, "Analyte X," is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

A single dose (e.g., 10 mg/kg) is administered via oral gavage (PO) or intravenous injection (IV) into the tail vein.

-

-

Blood Sampling:

-

Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Plasma Preparation:

-

Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

-

Bioanalytical Method: LC-MS/MS Quantification

This method is adapted from established techniques for similar small molecules.[6][7]

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the internal standard working solution (2-Chloroethanamine-d4 hydrochloride in methanol, e.g., 100 ng/mL).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for injection.

-

-

LC-MS/MS Conditions:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

-

Chromatographic Column: A HILIC column (e.g., Primesep B, 150 x 4.6 mm, 5.0 µm) is suitable for polar analytes like 2-chloroethanamine.[6]

-

Mobile Phase: A gradient of 10 mM ammonium formate buffer (pH 3.0) and acetonitrile.[6]

-

Flow Rate: 0.8 mL/min.[6]

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Analyte X: [M+H]+ → fragment ion

-

2-Chloroethanamine-d4 hydrochloride (IS): [M+H]+ → fragment ion

-

-

-

-

Calibration and Quality Control:

-

Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of "Analyte X" and a fixed concentration of the internal standard into blank plasma.

-

A calibration curve is constructed by plotting the peak area ratio (Analyte X / IS) against the concentration of Analyte X.

-

Data Presentation

The following table summarizes hypothetical pharmacokinetic parameters for "Analyte X" following a 10 mg/kg intravenous dose in rats, quantified using 2-Chloroethanamine-d4 hydrochloride as an internal standard.

| Parameter | Unit | Mean Value (± SD) |

| Cmax (Maximum Concentration) | ng/mL | 1250 (± 150) |

| Tmax (Time to Cmax) | h | 0.25 (± 0.1) |

| AUC (0-t) (Area Under the Curve) | ngh/mL | 4500 (± 500) |

| AUC (0-inf) (AUC to infinity) | ngh/mL | 4800 (± 550) |

| t1/2 (Half-life) | h | 3.5 (± 0.5) |

| CL (Clearance) | mL/h/kg | 2083 (± 230) |

| Vd (Volume of Distribution) | L/kg | 10.5 (± 1.2) |

Visualization

The following diagram illustrates the experimental workflow for the described pharmacokinetic study.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Sample Preparation of 2-Chloroethanamine-d4 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of 2-Chloroethanamine-d4 hydrochloride, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart in various matrices. The following protocols are designed for optimal recovery and analytical performance in chromatographic and mass spectrometric analyses.

Introduction

2-Chloroethanamine is a reactive intermediate used in the synthesis of pharmaceuticals and other chemicals. Due to its potential toxicity and genotoxicity, it is often a critical impurity that requires precise monitoring. 2-Chloroethanamine-d4 hydrochloride serves as an ideal internal standard for quantitative analysis by mass spectrometry, as it exhibits nearly identical chemical and physical properties to the analyte of interest, allowing for correction of variations during sample preparation and analysis.[1][2][3]

The choice of sample preparation technique is paramount for achieving accurate and reproducible results. Key considerations include the sample matrix, the concentration of the analyte, and the analytical instrumentation employed. This document outlines protocols for direct analysis, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization for gas chromatography-mass spectrometry (GC-MS).

I. Direct Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC)

For simple matrices, such as in-process reaction monitoring or analysis of the drug substance itself, direct analysis with minimal sample preparation is often feasible. HILIC is particularly well-suited for the retention and separation of polar compounds like 2-chloroethanamine.[4][5][6]

Experimental Protocol: Direct HILIC-MS Analysis

-

Sample Preparation:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a mixture of acetonitrile and water (e.g., 80:20 v/v) to a final concentration appropriate for the analytical instrument's linear range.[7][8]

-

Spike the sample with a known concentration of 2-Chloroethanamine-d4 hydrochloride.

-

Vortex the sample to ensure homogeneity.

-

If necessary, centrifuge the sample to pellet any particulates and transfer the supernatant to an autosampler vial.

-

-

Instrumentation:

-

UHPLC-MS/MS System: A system equipped with a HILIC column is required.

-

Column: A suitable HILIC column (e.g., Primesep B, 150 × 4.6 mm, 5.0 µm).[7][8]

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) is typical. A common starting point is 95:5 (v/v) acetonitrile:buffer.[7][8]

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.

-

Quantitative Data Summary: HILIC-MS

| Parameter | 2-Chloro-N-(2-chloroethyl)ethanamine (similar compound) | 2-chloroethylamine |

| Matrix | Vortioxetine Drug Substance | Glycine, Phenylalanine, Asunaprevir |

| Linearity Range | LOQ to 150 ppm | 0.5 µg/L to 10 µg/L |

| Limit of Detection (LOD) | Reported[7][8] | Not explicitly stated |

| Limit of Quantification (LOQ) | 75 ppm[7][8] | 0.5 µg/L |

| Accuracy/Recovery | Not explicitly stated | ±10% at 5 µg/L |

| Precision (%RSD) | <0.6% for peak areas | <10% at 5 µg/L |

| Reference | [7][8] | [4][5] |

II. Liquid-Liquid Extraction (LLE)

LLE is a classical technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. For a polar and water-soluble compound like 2-chloroethanamine hydrochloride, pH adjustment is critical to facilitate its extraction into an organic phase.[9][10][11]

Experimental Protocol: pH-Adjusted LLE

-

Sample Preparation:

-

To an aqueous sample (e.g., 1 mL of plasma or urine), add a known amount of 2-Chloroethanamine-d4 hydrochloride as the internal standard.

-

Adjust the sample pH to >10 with a suitable base (e.g., 1 M NaOH) to neutralize the amine hydrochloride to the free base.

-

Add an appropriate volume of a water-immiscible organic solvent (e.g., 3 mL of ethyl acetate or methyl tert-butyl ether (MTBE)).

-

Vortex vigorously for 2-5 minutes to ensure thorough mixing.

-

Centrifuge to facilitate phase separation.

-

Carefully transfer the organic layer to a clean tube.

-

Repeat the extraction of the aqueous layer with a fresh aliquot of the organic solvent for improved recovery.

-

Combine the organic extracts.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the residue in a suitable solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS).

-

Quantitative Data Summary: LLE

| Parameter | Aromatic Amines (similar compounds) |

| Matrix | Water |

| Extraction Solvent | Ethyl Acetate |

| Enrichment Factor | 218 to 378 |

| Linearity Range | 2.5 ng/mL to 2.5 µg/mL |

| Limit of Detection (LOD) | 0.85 to 1.80 ng/mL |

| Reference | [9] |

III. Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique for sample cleanup and concentration compared to LLE. It utilizes a solid sorbent to selectively retain the analyte of interest from the sample matrix. For a polar, cationic compound like 2-chloroethanamine, a cation-exchange SPE sorbent is recommended.

Experimental Protocol: Cation-Exchange SPE

-

Sample Pre-treatment:

-

To an aqueous sample, add 2-Chloroethanamine-d4 hydrochloride as the internal standard.

-

Acidify the sample (e.g., with formic acid or HCl) to ensure the amine is fully protonated (cationic).

-

-

SPE Cartridge Conditioning:

-

Condition a strong cation-exchange (SCX) SPE cartridge sequentially with an appropriate organic solvent (e.g., methanol) followed by deionized water and then the sample loading buffer (e.g., acidified water).

-

-